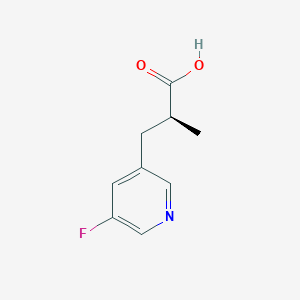

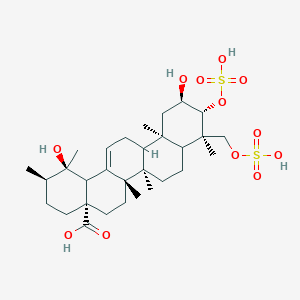

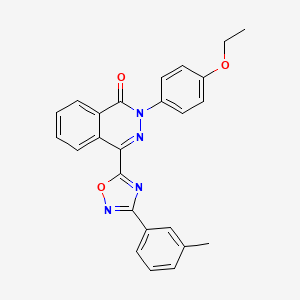

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The compound also has an isopentyl group attached to it.

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions. For instance, the development of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate compound as a heterocyclic enol containing a Michael acceptor participates in an Ugi-type multicomponent condensation through a Smiles rearrangement .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tetrahydroquinoline ring, an isopentyl group, and a butanamide group. The tetrahydroquinoline ring is a prevalent N-heteroaromatic compound with two nitrogen atoms in its backbone .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can undergo a Smiles rearrangement in an Ugi-type multicomponent condensation . This type of reaction is often used in the synthesis of heterocyclic enamines .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Novel Derivative Synthesis : A study reports the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, highlighting the versatility of tetrahydroquinoline derivatives in forming complex ring systems through intramolecular cyclizations (Kaptı, Dengiz, & Balcı, 2016).

- Transformation into Amides : Another study elaborates on the alkylation of hydroxycycloalka and hydroxypyrano pyridines with chloroacetate and chlorobutanoate to produce oxy esters, which are then converted to amides. This demonstrates the functional versatility of tetrahydroquinoline derivatives in chemical transformations (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).

Potential Biological Activities

- Antibiotic Properties : Research on Janibacter limosus unveiled a tetrahydroquinoline derivative, helquinoline, with significant biological activity against bacteria and fungi, showcasing the potential of tetrahydroquinoline derivatives in antimicrobial applications (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

- Antimicrobial Activity : A study involving the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates revealed that these compounds exhibit significant inhibition of bacterial and fungal growth, indicating the antimicrobial potential of quinoline-based compounds (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Crystal Structure and Material Science

- Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of a specific ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate highlighted the detailed molecular interactions and potential for material science applications (Baba, Hayani, Hökelek, Kaur, Jasinski, Sebbar, & Kandri Rodi, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKGQZWXZFUKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2694204.png)

methanone hydrochloride](/img/structure/B2694213.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2694215.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)